molecular formula C28H46N2O2 B14339479 N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide CAS No. 103675-32-7

N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide

Cat. No.: B14339479
CAS No.: 103675-32-7
M. Wt: 442.7 g/mol
InChI Key: VSCNHLZHRFBWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide is a synthetic organic compound characterized by its unique structure, which includes four cyclohexyl groups attached to a but-2-enediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide typically involves the reaction of cyclohexylamine with but-2-enedioic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of N1,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~,N~4~,N~4~-Tetramethylbutane-1,4-diamine: Similar in structure but with methyl groups instead of cyclohexyl groups.

    N~1~,N~1~,N~4~,N~4~-Tetrabutyltetrasulfane-1,4-diamine: Contains butyl groups and sulfur atoms, offering different reactivity and properties.

Uniqueness

N~1~,N~1~,N~4~,N~4~-Tetracyclohexylbut-2-enediamide is unique due to its bulky cyclohexyl groups, which can influence its steric and electronic properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

103675-32-7

Molecular Formula

C28H46N2O2

Molecular Weight

442.7 g/mol

IUPAC Name

N,N,N',N'-tetracyclohexylbut-2-enediamide

InChI

InChI=1S/C28H46N2O2/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h21-26H,1-20H2

InChI Key

VSCNHLZHRFBWTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C=CC(=O)N(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.